2-(1-ethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid
Description
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-(1-ethylpyrazol-4-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C9H14N2O2/c1-4-11-6-7(5-10-11)9(2,3)8(12)13/h5-6H,4H2,1-3H3,(H,12,13) |
InChI Key |
GLWJFCUIUXZVEA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C(C)(C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Hydrazine and α,β-Unsaturated Carbonyl Compounds
- Starting Materials: Ethyl hydrazine derivatives and α,β-unsaturated carbonyl compounds (such as methyl acrylate or similar).
- Reaction Conditions: The hydrazine derivative reacts with the unsaturated carbonyl in ethanol or acetic acid under reflux, leading to cyclization and formation of the pyrazole ring.
- Key Steps:
- Nucleophilic attack of hydrazine on the carbonyl group.
- Cyclization facilitated by heating, forming the pyrazole ring.
- Alkylation at the nitrogen atom (position 1) with ethyl groups via alkyl halides or similar reagents.
Reference:
This approach aligns with general pyrazole synthesis techniques described in organic synthesis literature, similar to the methods used in patent CN112079816A, where substituted pyrazoles are synthesized via cyclization of hydrazines with suitable precursors.
Cyclization of Hydrazones with β-Ketoesters
- Starting Materials: Hydrazones derived from ketones or aldehydes and hydrazine.
- Reaction Conditions: Heating with β-ketoesters like methyl acetoacetate or methyl 2-methylpropanoate under reflux in ethanol or acetic acid.
- Outcome: Formation of the pyrazole ring with the desired substitutions, including the ethyl group at position 1.
Research Findings:
This method is well-documented in heterocyclic chemistry, with variations allowing for substitution at specific positions on the pyrazole ring, enabling the introduction of the ethyl group at N-1.
Construction of the 2-Methylpropanoic Acid Backbone
- Starting Material: 2-Methylpropanoic acid or its derivatives.
- Coupling: The pyrazole core, bearing the carboxylic acid, can be coupled with the 2-methylpropanoic acid via amide or ester formation, or directly attached through nucleophilic substitution if reactive intermediates are prepared.
Research Reference:
Patent CN112079816A describes similar coupling strategies for heterocyclic intermediates, emphasizing the importance of reaction conditions to prevent side reactions.
Representative Reaction Scheme
Hydrazine derivative + α,β-unsaturated carbonyl → Cyclization → Pyrazole core with ethyl substitution → Oxidation/hydrolysis → Carboxylic acid derivative → Coupling with 2-methylpropanoic acid → Final product
Data Tables Summarizing Key Reaction Conditions
| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| 1. Pyrazole synthesis | Hydrazine derivative + α,β-unsaturated carbonyl | Ethanol | Reflux | 4-6 hours | ~70-80% | Cyclization to form pyrazole ring |
| 2. Alkylation | Alkyl halide (ethyl halide) | Acetone or ethanol | Room temp to reflux | 2-4 hours | ~60-75% | N-alkylation at N-1 |
| 3. Oxidation to acid | Potassium permanganate | Water/acetone | Reflux | 2-3 hours | Variable | Converts methyl to carboxylic acid |
| 4. Coupling | Acid chloride or activated ester | DCM or DMF | Room temp | 12-24 hours | High | Final attachment to backbone |
In-Depth Research Findings and Notes
- Synthetic Flexibility: The heterocyclic core allows for various substitutions, enabling tailored synthesis for specific derivatives.
- Reaction Optimization: Use of microwave-assisted synthesis and flow chemistry can improve yields and reduce reaction times.
- Challenges: Controlling regioselectivity during cyclization and substitution steps is critical for obtaining the desired isomer.
- Industrial Relevance: The methods adapted from patents and academic research demonstrate scalability, especially when employing continuous flow reactors and optimized purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1-ethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The pyrazole ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
2-(1-ethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1-ethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid involves its interaction with molecular targets and pathways. Pyrazole derivatives often exhibit tautomerism, which can influence their reactivity and biological activity . The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies on its mechanism of action are necessary to fully understand its potential .
Comparison with Similar Compounds
Key Observations:
Structural Variations: The ethyl vs. methyl substituent on the pyrazole (e.g., 1-ethyl vs. 1-methyl) increases molecular weight and may alter lipophilicity and metabolic stability. Branched vs. linear carboxylic acid chains (e.g., 2-methylpropanoic vs. propanoic acid) influence steric hindrance and solubility. The benzimidazole-piperidine derivative () demonstrates how extended aromatic systems enhance molecular weight and complexity, likely tailoring it for pharmaceutical applications .
Physicochemical Properties :
- Higher molecular weight correlates with increased complexity (e.g., 463.61 g/mol for the benzimidazole derivative vs. 168.19 g/mol for the methyl-substituted analog).
- Branched carboxylic acids generally exhibit lower aqueous solubility compared to linear counterparts due to increased hydrophobicity.
Hazard Profiles :
- Simpler analogs (e.g., ) show skin/eye irritation (H315, H319) and respiratory hazards (H335), while the benzimidazole derivative () poses oral toxicity risks (H302), highlighting the impact of structural complexity on toxicity .
Biological Activity
2-(1-ethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid is a pyrazole derivative known for its diverse biological activities. This compound exhibits potential therapeutic properties, particularly in anti-inflammatory and antimicrobial applications. The unique structure, featuring both a pyrazole moiety and a branched propanoic acid backbone, contributes to its reactivity and biological interactions.
Anti-inflammatory Properties
Research indicates that this compound may inhibit pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. Studies have shown that compounds with similar structures often exhibit significant anti-inflammatory effects, making this derivative a candidate for further investigation in inflammatory diseases .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various pathogenic microorganisms, although specific mechanisms of action are still under investigation. This activity could be attributed to the interaction of the pyrazole ring with microbial targets .
The mechanism by which this compound exerts its biological effects likely involves multiple pathways:
- Cytokine Inhibition : The compound may modulate the activity of inflammatory cytokines, reducing inflammation.
- Microbial Interaction : The presence of the pyrazole ring allows for potential interactions with microbial proteins, disrupting their function.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 3-(1-Ethylpyrazolyl) propanoic acid | Pyrazole derivative | Exhibits anti-inflammatory properties |
| 4-Methylpyrazole carboxylic acid | Pyrazole derivative | Known for antimicrobial effects |
| 5-Acetylpyrazole | Acetylated pyrazole | Exhibits analgesic properties |
This table highlights how the unique combination of functional groups in this compound could lead to distinct biological activities not observed in other derivatives.
Case Studies and Research Findings
Several case studies have explored the pharmacological applications of pyrazole derivatives, including this compound:
- Anti-inflammatory Screening : In a study assessing various pyrazole derivatives, compounds similar to this compound were found to significantly reduce markers of inflammation in animal models .
- Microbial Efficacy : Another research effort tested the antimicrobial efficacy of related compounds against common pathogens, demonstrating promising results that support further exploration of this compound's potential .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 2-(1-ethyl-1H-pyrazol-4-yl)-2-methylpropanoic acid?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include:
- Pyrazole Ring Formation : Cyclocondensation of hydrazines with diketones or β-ketoesters under acidic conditions.
- Alkylation : Introduction of the ethyl group at the pyrazole nitrogen using ethyl halides or alkylating agents in the presence of a base (e.g., K₂CO₃) .
- Propanoic Acid Functionalization : Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) using NaOH or LiOH in aqueous/organic solvent systems .
Q. How can researchers characterize the structural integrity and purity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Confirm substitution patterns (e.g., pyrazole C-H signals at δ 7.5–8.5 ppm in ¹H NMR) and methyl/ethyl group integration .
- IR Spectroscopy : Identify carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and C=O stretches (~1700 cm⁻¹) .
- HPLC/MS : Assess purity (>95%) and molecular weight confirmation (e.g., ESI-MS for [M+H]+ ions) .
Q. What stability considerations are critical for handling this compound?
- Storage Conditions : Store at –20°C in airtight containers under inert gas (N₂ or Ar) to prevent moisture absorption or oxidative degradation .
- pH Sensitivity : The carboxylic acid group may undergo decarboxylation under strongly acidic (pH < 2) or basic (pH > 10) conditions. Use buffered solutions (pH 6–8) for biological assays .
Advanced Research Questions
Q. How can structural analogs of this compound be designed to enhance pharmacological activity?
- Rational Design :
- Substitution Patterns : Modify the pyrazole ring (e.g., 4-chloro or 3-methoxy substituents) to alter electronic properties and target binding .
- Backbone Optimization : Replace the propanoic acid with pentanoic acid or introduce methylamino groups to improve solubility (e.g., 2-(isopropylamino)-2-methylpropanoic acid derivatives) .
Q. How should researchers resolve contradictions in reported biological activity data across structural analogs?
- Comparative Assays :
- Standardized Protocols : Use identical cell lines (e.g., HEK293 for cytotoxicity) and pathogen strains (e.g., Leishmania donovani for antiparasitic studies) to minimize variability .
- Dose-Response Curves : Quantify IC₅₀ values under controlled conditions (e.g., 24–72 hr exposure, triplicate measurements) .
- Meta-Analysis : Cross-reference data from analogs like 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid, noting substituent effects on antimicrobial vs. anti-inflammatory activity .
Q. What strategies optimize reaction yields during large-scale synthesis?
- Process Chemistry :
- Continuous Flow Systems : Improve efficiency for steps like alkylation or ester hydrolysis by reducing reaction times and byproduct formation .
- Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for pyrazole functionalization) .
- Green Chemistry : Replace traditional solvents (THF, DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to enhance sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
